4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine
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Overview
Description
4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine is a complex heterocyclic compound. This compound is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine typically involves multi-step organic reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the tricyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced tricyclic derivatives.
Substitution: Formation of alkylated derivatives at the nitrogen or sulfur atoms.
Scientific Research Applications
4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, the presence of heteroatoms in the tricyclic ring system allows for interactions with various biological macromolecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methoxymethyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine |
InChI |
InChI=1S/C16H19N3O2S/c1-4-5-6-11-19-13-12-10(8-20-3)7-9(2)18-16(12)22-14(13)15(17)21-11/h7,17H,4-6,8H2,1-3H3 |
InChI Key |
VHVBZMYQNGVFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C(=N)O1)SC3=NC(=CC(=C23)COC)C |
Origin of Product |
United States |
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